molecular formula C22H16ClNO4S3 B2687493 1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone CAS No. 850927-75-2

1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone

Cat. No.: B2687493
CAS No.: 850927-75-2
M. Wt: 490
InChI Key: FALLNDWVIHWLBL-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is an organic compound that features a chlorophenyl group, a thiophene ring, and an oxazole ring. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone typically involves multi-step organic reactions. A common approach might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the chlorophenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Final assembly: The final step would involve linking the different moieties together, possibly through thioether formation.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone may have applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications due to its structural features.

    Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-2-(thiophen-2-yl)ethanone: Lacks the oxazole ring.

    1-(4-Chlorophenyl)-2-(4-tosyloxazol-5-yl)ethanone: Lacks the thiophene ring.

    1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-oxazol-5-yl)thio)ethanone: Lacks the tosyl group.

Uniqueness

1-(4-Chlorophenyl)-2-((2-(thiophen-2-yl)-4-tosyloxazol-5-yl)thio)ethanone is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in the similar compounds listed above.

Properties

IUPAC Name

1-(4-chlorophenyl)-2-[[4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO4S3/c1-14-4-10-17(11-5-14)31(26,27)21-22(28-20(24-21)19-3-2-12-29-19)30-13-18(25)15-6-8-16(23)9-7-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALLNDWVIHWLBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)SCC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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